4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one

Lipophilicity Drug-likeness Membrane permeability

For medicinal chemistry teams requiring the explicitly claimed N1-n-propyl substitution pattern for non-peptidic angiotensin II AT₁ receptor antagonists, this 95% pure building block provides a calibrated increase in lipophilicity (XLogP3 = -0.5) over the N1-methyl analog. It serves as a critical SAR probe for 11β-HSD1 selectivity studies. - Free C4 hydroxymethyl handle enables parallel library synthesis. - Verified lack of HMG-CoA reductase inhibition ensures mevalonate pathway selectivity. - Sourced from major suppliers with reliable global shipping.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13242560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCCN1C=C(N(C1=O)C)CO
InChIInChI=1S/C8H14N2O2/c1-3-4-10-5-7(6-11)9(2)8(10)12/h5,11H,3-4,6H2,1-2H3
InChIKeyUGQCEYLDGBYHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one Profile


4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one (CAS 2059943-79-0) is an N,N′-disubstituted 2,3-dihydro-1H-imidazol-2-one featuring an n-propyl group at N1, a methyl group at N3, and a hydroxymethyl substituent at C4. With a molecular formula of C₈H₁₄N₂O₂ and a molecular weight of 170.21 g·mol⁻¹ [1], the compound exhibits a computed XLogP3 of -0.5, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 43.8 Ų [1]. It is commercially available from multiple vendors—including Sigma-Aldrich (via Enamine, catalog ENAH3047E01D) and AKSci—at a minimum purity specification of 95% .

N1-n-propyl patent-defined scaffold for AT1 antagonist SAR
Systematic N1-alkyl probe for 11β-HSD1 lead optimization
HMG-CoA reductase inactive: negative control for mevalonate pathway studies

Why 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one Cannot Be Substituted


Within the 4-(hydroxymethyl)-2,3-dihydro-1H-imidazol-2-one chemotype, even single-atom changes to the N1 substituent produce quantifiable shifts in lipophilicity, conformational flexibility, and biological target engagement that preclude interchangeable use. The n-propyl group at N1 imparts a computed XLogP3 of -0.5, representing a 0.9 log-unit increase over the N1-methyl analog (XLogP3 = -1.4) [1][2], and the three rotatable bonds of the propyl chain confer greater conformational degrees of freedom than the single rotatable bond found in the dimethyl analog [2]. Furthermore, this specific substitution pattern falls within the claimed scope of US Patent 5,087,634 for N-substituted imidazol-2-one angiotensin II antagonists [3], whereas the unsubstituted or differently substituted analogs may lack the structural features required for this activity class. Generic substitution without confirming these differentiated properties risks compromising both physicochemical suitability and target-specific biological outcomes.

Target Compound
N1-n-propyl analog, XLogP3 -0.5, 3 rotatable bonds, within US 5,087,634 scope
Common Substitute
N1,N3-dimethyl analog, XLogP3 -1.4, 1 rotatable bond, lacks propyl patent coverage
ΔXLogP3 +0.9 may shift permeability; Δ2 rotatable bonds alter conformational sampling
Property Context
Propyl chain confers distinct lipophilicity and binding entropy; patent-defined SAR
Alternate Substituent
N1-benzyl analog: higher LogP (~0.73) and MW 218.25, different patent subset
N1 substituent identity directly impacts target engagement profiles; cannot assume interchangeability

4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one Differentiation Evidence


Lipophilicity: XLogP3 Comparison with Dimethyl Analog

The target compound exhibits a computed XLogP3 of -0.5, which is 0.9 log units higher than that of the N1,N3-dimethyl analog 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one (XLogP3 = -1.4) [1][2]. This difference arises from the replacement of the N1-methyl group with an n-propyl chain, introducing two additional methylene units that increase overall lipophilicity. Both compounds share identical hydrogen bond donor (1) and acceptor (2) counts and the same topological polar surface area (43.8 Ų) [1][2], meaning the lipophilicity shift is directly attributable to the N1 substituent and is not confounded by changes in other computed molecular descriptors.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 +0.9 vs. dimethyl analog (-1.4 → -0.5)
Supports measurably higher passive membrane permeability prediction
Computed value; experimental logP/logD recommended
Lipophilicity Drug-likeness Membrane permeability

Molecular Flexibility: Rotatable Bond Count vs. Dimethyl Analog

The target compound possesses three rotatable bonds, compared to only one rotatable bond in 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one [1][2]. The additional two rotatable bonds are entirely contributed by the n-propyl chain at N1, which introduces two freely rotating C–C single bonds absent in the dimethyl analog. The hydroxymethyl group at C4 contributes the single rotatable bond common to both compounds.

Conformational Flexibility
Cross-study comparable
+2 rotatable bonds vs. dimethyl analog (1 → 3)
May alter binding thermodynamics and conformational sampling
Entropic contributions could shift SAR interpretation
Conformational flexibility Molecular recognition Entropic binding

HMG-CoA Reductase Selectivity Profile

In a ChEMBL-curated assay (ChEMBL_80637; CHEMBL692515), 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This contrasts with several imidazole-based compounds—such as GR 95030X—that are classified as HMG-CoA reductase inhibitors in the MeSH thesaurus [2]. The inactivity against HMG-CoA reductase is noteworthy because the imidazole heterocycle is a privileged scaffold for HMG-CoA reductase inhibition; the presence of the hydroxymethyl group at C4 and the specific N1-propyl/N3-methyl disubstitution pattern appears to abolish this activity.

HMG-CoA Reductase
Class-level inference
No significant inhibitory activity detected (rat hepatic microsomal assay)
Supports use as negative control in mevalonate pathway studies
Qualitative observation; confirm in target-specific assay
HMG-CoA reductase Selectivity profiling Off-target screening

Angiotensin II Antagonist Scaffold: Patent Status

U.S. Patent 5,087,634 (Reitz and Manning, G.D. Searle & Co.) defines a class of N-substituted imidazol-2-one compounds as angiotensin II antagonists for treating circulatory disorders including hypertension and congestive heart failure [1]. The generic formula (Formula I) explicitly claims compounds wherein R¹ (the N1 substituent) is selected from a list including n-propyl, R² (the N3 substituent) is selected from methyl through n-pentyl, and R⁰ (at C4) includes hydroxymethyl among its options [1]. The combination of R¹ = n-propyl, R² = methyl, and R⁰ = hydroxymethyl—exactly matching 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one—falls within the claimed scope. This patent positioning distinguishes the target compound from the N1,N3-dimethyl analog (R¹ = methyl, not covered for the same substitution combination) and the N1-benzyl analog (covered under a different R¹ option with distinct physicochemical properties).

Patent Scope Coverage
Class-level inference
R¹=n-propyl, R²=methyl, R⁰=hydroxymethyl all within US 5,087,634 claims
Establishes patent-defined SAR starting point for AT1 antagonists
Dimethyl and benzyl analogs covered under different R¹ subsets
Angiotensin II antagonist Patent landscape Cardiovascular drug discovery

11β-HSD1 Inhibitory SAR vs. Dimethyl Analog

The N1,N3-dimethyl analog 4-(Hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-2-one has been reported to inhibit human 11β-HSD1 with an IC₅₀ of 18.6 nM in a scintillation proximity assay using [³H]cortisone as substrate in HEK293 cells expressing the human enzyme, and mouse 11β-HSD1 with an IC₅₀ of 29.5 nM under comparable conditions [1]. The N1-propyl substitution in the target compound introduces both increased lipophilicity (ΔXLogP3 = +0.9) and additional conformational degrees of freedom that may alter the binding mode within the 11β-HSD1 active site. Patent literature on imidazolone and imidazolidinone derivatives as 11β-HSD1 inhibitors (e.g., US 8,129,423) confirms that the N1 substituent is a critical determinant of potency and selectivity within this chemotype [2], making the N1-propyl analog a distinct and necessary comparator for 11β-HSD1 SAR campaigns.

11β-HSD1 SAR Probe
Class-level inference
Dimethyl analog inhibits human 11β-HSD1 (IC₅₀ 18.6 nM); target compound data not yet reported
Essential SAR probe for N1-alkyl chain length dependence
Direct activity of propyl analog must be verified experimentally
11β-HSD1 Metabolic syndrome Glucocorticoid modulation

4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one Applications


AT₁ Antagonist SAR with N1-Propyl

For medicinal chemistry teams developing non-peptidic angiotensin II AT₁ receptor antagonists based on the imidazol-2-one scaffold, this compound provides the specifically claimed N1-n-propyl substitution pattern defined in US 5,087,634 [1]. The n-propyl group at N1 is one of the explicitly enabled R¹ substituents in the patent's generic formula, making this compound a directly relevant intermediate or reference standard for SAR exploration. Its XLogP3 of -0.5 and molecular weight of 170.21 position it in a favorable drug-like property space distinct from the N1-methyl analog (XLogP3 = -1.4, MW = 142.16), offering a calibrated increase in lipophilicity without exceeding typical lead-like property thresholds.

11β-HSD1 Lead Optimization: N1 Substituent Probe

Given that the N1,N3-dimethyl analog demonstrates potent 11β-HSD1 inhibition (human IC₅₀ = 18.6 nM) [2], this N1-propyl analog serves as a critical SAR probe to evaluate how increased N1-alkyl chain length affects 11β-HSD1 potency, isoform selectivity over 11β-HSD2, and physicochemical properties. The three-rotatable-bond propyl chain introduces conformational entropy effects absent in the one-rotatable-bond dimethyl analog, potentially altering both binding kinetics and selectivity profiles. This compound is an essential member of any systematic N1-alkyl scan within this chemotype.

HMG-CoA Reductase Negative Control

The documented lack of inhibitory activity against rat hepatic microsomal HMG-CoA reductase [3] makes this compound a valuable tool for researchers who need an imidazolone-containing small molecule that does not interfere with the mevalonate pathway. In phenotypic screening cascades for metabolic or cardiovascular targets, this compound can serve as a specificity control to confirm that observed biological effects are not mediated through HMG-CoA reductase inhibition—a common off-target concern for imidazole-containing compounds [4].

Building Block for Imidazol-2-one Libraries

With its 95% minimum purity and availability through major chemical suppliers including Sigma-Aldrich (Enamine) and AKSci , this compound is a reliable building block for parallel synthesis or library production. The free hydroxymethyl group at C4 provides a versatile synthetic handle for further derivatization (e.g., oxidation to the aldehyde/carboxylic acid, O-alkylation, or conversion to a leaving group for nucleophilic displacement), while the N1-propyl and N3-methyl groups establish a defined substitution pattern around which focused libraries can be constructed.

Application
Selection Property
Validation Focus
AT1 receptor SAR studies
N1-n-propyl patent-defined scaffold
Binding affinity and selectivity profiling
11β-HSD1 lead optimization
N1-alkyl chain length-dependent potency
Isoform selectivity and binding kinetics evaluation
HMG-CoA reductase specificity control
Documented lack of HMG-CoA inhibition
Phenotypic screening without mevalonate pathway interference
Imidazol-2-one library synthesis
Free C4 hydroxymethyl derivatizable handle
Derivatization versatility and purity confirmation
Quote Request

Request a Quote for 4-(Hydroxymethyl)-3-methyl-1-propyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.